3-Amino-3-(5-methylpyridin-2-yl)propanamide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-3-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13) |
InChI Key |
LEJPBRFTWJBQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves constructing the propanamide backbone functionalized with the 5-methylpyridin-2-yl substituent and introducing the amino group at the 3-position. The methods include:
- Multi-step organic synthesis involving selective functional group transformations.
- Use of amide bond formation techniques to link the pyridine ring to the propanamide moiety.
- Introduction of the amino group via amination reactions or starting from amino acid derivatives.
Specific Synthetic Routes
Amide Bond Formation via Carbodiimide Coupling
A common approach involves coupling a carboxylic acid derivative of 5-methylpyridin-2-yl with an amine to form the propanamide:
- Activation of the carboxylic acid using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) .
- Reaction with appropriate amines under mild conditions (room temperature, organic solvents like acetonitrile or ethyl acetate).
- Purification by washing and drying steps to isolate the amide product.
This method is efficient and yields analytically pure compounds with yields typically around 50-60%.
Catalytic Green Synthesis Using Alum Catalyst
An eco-friendly method reported involves the use of alum (KAl(SO4)2·12H2O) as a catalyst in aqueous media:
- Reaction of 3-acetyl pyridine with amino acids and thiosemicarbazide in water at 80 °C.
- Alum acts as a non-toxic, inexpensive catalyst promoting the reaction without harmful byproducts.
- This method aligns with green chemistry principles, improving yield and operational simplicity.
- The products are characterized by spectroscopic methods such as FT-IR, ^13C NMR, and ^1H NMR.
Though this method was primarily applied to related pyridinyl propanoic acid derivatives, the catalytic strategy could be adapted for the preparation of 3-amino-3-(5-methylpyridin-2-yl)propanamide.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Catalytic Efficiency: Alum catalyst demonstrated high efficiency in promoting amide bond formation in water, avoiding toxic catalysts and organic solvents, which is advantageous for sustainable synthesis.
Spectroscopic Characterization: Products synthesized by these methods have been thoroughly characterized by FT-IR, ^1H NMR, and ^13C NMR to confirm structure and purity.
Stereochemistry: The synthesis of the (3R)-enantiomer of this compound has been reported, indicating the importance of stereochemical control in the preparation, which may affect biological activity.
Scalability and Practicality: The carbodiimide coupling method is widely used in laboratory-scale synthesis due to its simplicity and moderate yields, while alum-catalyzed methods offer potential for scale-up with greener credentials.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases. Research has highlighted its ability to act as an enzyme inhibitor, which can modulate biochemical pathways crucial for disease progression.
- Enzyme Inhibition : Studies indicate that 3-amino-3-(5-methylpyridin-2-yl)propanamide can inhibit specific enzymes by binding to their active sites. This inhibition may alter metabolic pathways, making it a candidate for pharmacological research aimed at treating metabolic disorders and cancers.
- Receptor Interactions : The compound may act as an agonist or antagonist in receptor studies. This property allows it to influence various signal transduction pathways, which could lead to therapeutic applications in conditions such as neurodegenerative diseases and inflammation.
Synthesis and Structural Studies
The synthesis of this compound typically involves the reaction of 3-aminopropanoic acid with 5-methylpyridine-2-carboxylic acid under controlled conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors are employed in industrial settings to enhance efficiency.
Comparative Studies
To understand its unique properties better, comparative studies with structurally similar compounds have been conducted:
| Compound Name | Structure Features |
|---|---|
| 3-amino-N-(pyridin-2-yl)propanamide | Contains a pyridine ring at position 2 |
| 3-amino-N-(pyridin-4-yl)propanamide | Contains a pyridine ring at position 4 |
| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | More complex structure with additional functional groups |
The specificity of the substitution pattern on the pyridine ring enhances its chemical and biological properties compared to its analogs.
Therapeutic Potential
The therapeutic implications of this compound are under investigation in several areas:
Neurological Disorders
Research suggests that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease by modulating neurotransmitter systems .
Cancer Therapeutics
Due to its enzyme-inhibiting properties, there is ongoing research into its application in cancer therapies. By targeting specific metabolic pathways involved in tumor growth, it may serve as a promising candidate for developing novel anticancer drugs .
Inflammation and Immune Response
The compound's ability to interact with immune receptors suggests potential applications in managing inflammatory diseases. Its modulation of signaling pathways could help regulate immune responses effectively .
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Electronic and Steric Effects
- Pyridine vs. Phenyl Substitution: Replacing the 5-methylpyridin-2-yl group with a 4-chlorophenyl group (as in the chlorophenyl analog) increases molecular weight (198.65 vs.
- Trifluoromethyl and Halogenated Groups : The trifluoromethylphenyl-furan analog (298.26 g/mol) and dibromofuran derivative (311.96 g/mol) exhibit significantly higher molecular weights, attributed to fluorine and bromine atoms. These groups improve metabolic stability (CF₃) or enable halogen bonding (Br), expanding utility in drug design .
Amide Backbone Modifications
- Ester Derivatives (): Methyl esters like methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate lack the amide group, altering solubility and reactivity. These are intermediates in synthesis rather than terminal bioactive molecules .
Pharmacological and Practical Considerations
- Storage and Stability : The chlorophenyl analog requires storage at 4°C, suggesting sensitivity to degradation under ambient conditions, whereas storage data for the target compound are unavailable .
- Synthetic Accessibility: highlights methods using malononitrile and sulfur for thiophene synthesis, though direct relevance to the target compound’s preparation is unclear .
Biological Activity
3-Amino-3-(5-methylpyridin-2-yl)propanamide is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 164.20 g/mol. Its structure consists of an amino group attached to a propanamide backbone, with a 5-methylpyridine moiety that contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The amino group and the pyridine ring facilitate binding to various biological targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, which is crucial in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits in pain management and inflammation.
Key Findings
- Inhibition of FAAH : Studies have shown that this compound inhibits FAAH with a potency significantly greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, affecting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with target proteins, influencing their function and stability within biochemical pathways .
Case Studies
Several studies have focused on the biological implications of this compound:
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Amino-N-(6-methylpyridin-2-yl)propanamide | Different methyl group position affecting reactivity | |
| N-(6-methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamide | Varies | Larger structure with potential for diverse interactions |
| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | Varies | Stereochemistry differences impacting biological activity |
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amino group undergoes nucleophilic reactions with acylating and alkylating agents:
-
Acylation : Reacts with acetic anhydride or acetyl chloride in basic conditions to form N-acetyl derivatives.
-
Alkylation : Treatment with methyl iodide or benzyl bromide produces secondary amines via alkylation.
Example :
\boxed{
\text{3-Amino-3-(5-methylpyridin-2-yl)propanamide} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative}
}
Oxidation Reactions
The amino group is susceptible to oxidation:
-
Nitroso/Nitro Derivatives : Oxidation with potassium permanganate (KMnO₄) in acidic media yields nitroso or nitro products.
-
Pyridine Ring Oxidation : Harsher conditions (e.g., H₂O₂/H₂SO₄) oxidize the methyl group to a carboxylic acid.
Reduction Reactions
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.
-
Selective Reductions : Sodium borohydride (NaBH₄) selectively reduces ketone intermediates during synthesis.
Substitution Reactions
Electrophilic substitution on the pyridine ring is directed by the methyl group (ortho/para) and amide group (meta):
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 4 or 6 .
-
Halogenation : Bromine in acetic acid substitutes hydrogen at activated positions .
Table 1 : Substitution Reactions and Yields
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| I₂, TBHP, CH₃CN | Reflux, 81°C | Fluoro-substituted derivative | 77% | |
| HNO₃, H₂SO₄ | 0–5°C | 4-Nitro-5-methylpyridin-2-yl | N/A |
Condensation and Cyclization
-
Heterocycle Formation : Reacts with carbonyl compounds (e.g., aldehydes) under microwave irradiation to form imines or triazole derivatives .
-
Intramolecular Cyclization : Acidic or basic conditions promote ring closure, yielding fused bicyclic structures .
Hydrolysis
-
Amide Hydrolysis : Concentrated HCl or NaOH hydrolyzes the amide to 3-amino-3-(5-methylpyridin-2-yl)propanoic acid.
Example :
\boxed{
\text{Propanamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Propanoic Acid} + \text{NH}_3
}
Key Structural Influences
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-amino-3-(5-methylpyridin-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves introducing the 5-methylpyridin-2-yl moiety via nucleophilic substitution or cross-coupling reactions. For example, chlorination of a phenyl ring (as in ) can be adapted for pyridine derivatives. Cyclization and amidation steps should follow, using reagents like EDCI/HOBt for coupling. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction yields can be improved by monitoring intermediates via TLC or LC-MS .
Q. How can the molecular structure and purity of this compound be confirmed?
- Methodology :
- X-ray crystallography : Single-crystal analysis (as in ) provides precise bond lengths and angles. For example, space group P (No. 16) with unit cell parameters a = 0.47 nm, b = 0.33 nm, c = 0.11 nm .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify amine (–NH₂) and amide (–CONH₂) signals. IR spectroscopy confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹.
- HPLC-MS : Purity assessment using C18 columns (ACN/water + 0.1% formic acid) with ESI+ detection .
Q. What preliminary biological activities have been reported for pyridine-containing propanamide derivatives?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values for related compounds (e.g., 2-amino-2-methyl-3-phenylpropanamide) range from 1–10 µM .
- Receptor binding : Radioligand displacement assays (e.g., cannabinoid-1 receptor, as in ) with [³H]-CP-55940. Competitive binding curves determine Kᵢ values .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and target receptors?
- Methodology :
- Protein preparation : Retrieve receptor structures (e.g., CB1 receptor, PDB ID: 5TGZ) and optimize protonation states using tools like PDB2PQR.
- Ligand parametrization : Generate 3D conformers of the compound via OpenBabel and assign charges with AM1-BCC.
- Docking software : Use AutoDock Vina with a grid box centered on the binding pocket. Analyze binding poses for hydrogen bonds (e.g., between the amide group and Thr197) and π-π stacking (pyridine ring vs. Phe174) .
Q. What structure-activity relationship (SAR) trends are observed when modifying the pyridine ring in propanamide derivatives?
- Methodology :
-
Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF₃, –Cl) or donating (–OCH₃) groups at the pyridine 5-position. Assess impact on potency (Table 1).
-
Data analysis : Plot IC₅₀ vs. Hammett σ values to correlate electronic effects with activity. For example, –CF₃ (σ = 0.54) may enhance binding affinity by 3-fold compared to –CH₃ .
Table 1 : SAR of Pyridine Substituents in Propanamide Derivatives
Substituent IC₅₀ (µM) LogP –CH₃ 5.2 1.8 –CF₃ 1.7 2.5 –Cl 3.9 2.1
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
- CYP inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ >10 µM indicates low risk of drug-drug interactions .
Contradictions and Limitations in Current Evidence
- Synthetic yields : reports multi-step reactions but lacks yield data, while notes variable outcomes based on substituents. This highlights the need for rigorous optimization in scale-up.
- Biological targets : While emphasizes enzyme inhibition, focuses on receptor binding. Researchers should validate target specificity using CRISPR knockouts or siRNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
